

1-Ethoxy-2,3-difluoro-4-iodobenzene molecular weight and formula

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Compound of Interest

Compound Name: 1-Ethoxy-2,3-difluoro-4-iodobenzene

Cat. No.: B178461

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Technical Guide: 1-Ethoxy-2,3-difluoro-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the chemical properties and synthetic considerations for **1-Ethoxy-2,3-difluoro-4-iodobenzene**, a halogenated aromatic compound with potential applications as an intermediate in pharmaceutical and materials science research.

Core Chemical Data

The fundamental molecular properties of **1-Ethoxy-2,3-difluoro-4-iodobenzene** are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

Property	Value
Molecular Formula	C8H7F2IO[1][2][3]
Molecular Weight	284.04 g/mol [1][2]
Exact Mass	283.95100 u[2][3]
CAS Number	144292-42-2[2][3]

Physicochemical Properties

A compilation of key physicochemical data is presented to assist in the handling, purification, and analytical assessment of this compound.

Property	Value
Boiling Point	246.7 °C at 760 mmHg[1][2][3]
Density	1.77 g/cm ³ [2][3]
Flash Point	103 °C[2][3]

Experimental Protocols: Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **1-Ethoxy-2,3-difluoro-4-iodobenzene** is not readily available in the provided search results, a general synthetic strategy can be inferred from standard organic chemistry principles for the formation of substituted iodobenzenes. A plausible synthetic workflow is outlined below.

A common method for the introduction of an iodine atom to an activated aromatic ring is through electrophilic iodination. For a precursor such as 1-ethoxy-2,3-difluorobenzene, direct iodination could be achieved using an iodine source in the presence of an oxidizing agent.

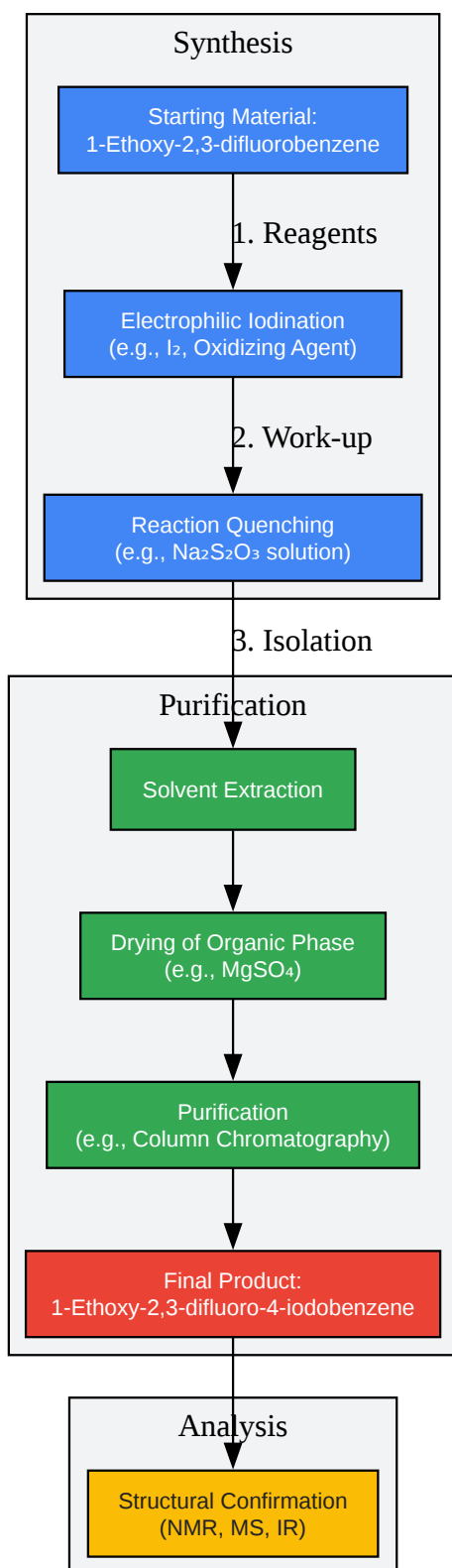
General Iodination Protocol:

- **Dissolution:** The starting material, 1-ethoxy-2,3-difluorobenzene, is dissolved in a suitable organic solvent, such as acetic acid or a chlorinated solvent.
- **Reagent Addition:** A source of electrophilic iodine, such as iodine monochloride or a mixture of iodine and an oxidizing agent (e.g., nitric acid, iodic acid), is added to the solution. The reaction is typically performed at a controlled temperature.
- **Reaction Monitoring:** The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.
- **Work-up:** Upon completion, the reaction mixture is quenched, often with an aqueous solution of a reducing agent like sodium thiosulfate to remove excess iodine.
- **Extraction:** The product is extracted from the aqueous phase using an appropriate organic solvent.
- **Purification:** The crude product is purified by a suitable method, such as column chromatography or distillation under reduced pressure, to yield pure **1-ethoxy-2,3-difluoro-4-iodobenzene**.

Characterization of the final product would typically involve Nuclear Magnetic Resonance (NMR) spectroscopy (^1H , ^{13}C , ^{19}F), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity.

Logical Workflow for Synthesis and Purification

The following diagram illustrates a generalized workflow for the synthesis and subsequent purification of a substituted iodobenzene, applicable to the preparation of **1-Ethoxy-2,3-difluoro-4-iodobenzene**.



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Caption: Generalized workflow for the synthesis and purification of **1-Ethoxy-2,3-difluoro-4-iodobenzene**.

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